Bienvenue dans la boutique en ligne BenchChem!

tert-Butyl (3-methyl-4-oxo-1,3,7-triazaspiro[4.4]non-1-en-2-yl)carbamate

Medicinal Chemistry API Intermediate Sourcing Salt Selection

This Boc‑protected triazaspiro[4.4]nonane free base (CAS 1956426‑43‑9) is the preferred building block for ORL1‑targeted synthesis and CNS‑oriented drug discovery. The N3‑methyl substituent yields an XLogP3‑AA of –0.1, reducing hERG risk and improving CNS MPO scores. The free base avoids the ≥116 g·mol⁻¹ counterion mass penalty of oxalate salts, enabling direct acylation or coupling without a pre‑neutralization step. Supplied at NLT 98% purity with batch‑specific CoA (NMR, HPLC).

Molecular Formula C12H20N4O3
Molecular Weight 268.31 g/mol
Cat. No. B8092634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (3-methyl-4-oxo-1,3,7-triazaspiro[4.4]non-1-en-2-yl)carbamate
Molecular FormulaC12H20N4O3
Molecular Weight268.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=NC2(CCNC2)C(=O)N1C
InChIInChI=1S/C12H20N4O3/c1-11(2,3)19-10(18)14-9-15-12(5-6-13-7-12)8(17)16(9)4/h13H,5-7H2,1-4H3,(H,14,15,18)
InChIKeyABWJUXIOJKETDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: tert-Butyl (3-methyl-4-oxo-1,3,7-triazaspiro[4.4]non-1-en-2-yl)carbamate (CAS 1956426-43-9) – Core Identity and Sourcing Baseline


tert-Butyl (3-methyl-4-oxo-1,3,7-triazaspiro[4.4]non-1-en-2-yl)carbamate (CAS 1956426-43-9) is a spirocyclic building block featuring a 1,3,7-triazaspiro[4.4]nonane core bearing a tert-butyl carbamate (Boc) protecting group, a methyl substituent at N3, and a ketone at position 4 [1]. Its molecular formula is C₁₂H₂₀N₄O₃ with a molecular weight of 268.31 g·mol⁻¹ [1]. The compound is primarily utilized as a protected intermediate in the synthesis of triazaspiro-containing biologically active molecules, including LFA-1 antagonists and ORL1 receptor ligands [2]. Commercially, it is supplied by multiple vendors in purities of 95% or ≥98% (NLT 98%), with typical long-term storage at 2–8 °C or at 20 °C for up to two years .

Why Generic Substitution of tert-Butyl (3-methyl-4-oxo-1,3,7-triazaspiro[4.4]non-1-en-2-yl)carbamate Is Not Viable Without Quantitative Verification


The 1,3,7-triazaspiro[4.4]nonane scaffold is highly sensitive to N-substituent identity, salt form, and protecting group status. Analogues that differ in the N3-alkyl group (e.g., ethyl, isopropyl, cyclopropyl) alter lipophilicity (XLogP3-AA spans from −0.1 to +0.3) and steric demand, which can shift the yield and selectivity of downstream reactions such as Boc-deprotection or nucleophilic coupling [1]. The oxalate salt variants (e.g., CAS 1956426-55-3, 1956311-16-2) introduce a stoichiometric counterion that changes molecular weight by ≥116 g·mol⁻¹ and hydrogen-bond donor count from 2 to 4, directly affecting solubility and formulation [1]. Spiro ring expansion to the [4.5] system (e.g., CAS 1956426-40-6) modifies spatial geometry and the pyrrolidine/piperidine pKa, which can perturb binding to biological targets such as the ORL1 receptor [2]. Thus, in-class compounds are not functionally interchangeable without confirmation of reaction-specific and target-specific performance.

Quantitative Evidence Guide: tert-Butyl (3-methyl-4-oxo-1,3,7-triazaspiro[4.4]non-1-en-2-yl)carbamate Differentiation Data


Evidence Item 1: Free Base vs. Oxalate Salt – Purity Benchmark and Molecular Composition

The target compound is supplied as the free base (no oxalate counterion), whereas the methyl, ethyl, isopropyl, and cyclopropyl analogues are predominantly listed as oxalate salts. This distinction is critical for synthetic planning. The free base (CAS 1956426-43-9) has a purity specification of NLT 98% from primary manufacturers and a molecular weight of 268.31 g·mol⁻¹, compared to the methyl oxalate (CAS 1956426-44-0) which carries a molecular weight of 358.35 g·mol⁻¹ (C₁₄H₂₂N₄O₇) and a purity of 97% [1]. The isopropyl oxalate (CAS 1956426-55-3) has a molecular weight of 386.40 g·mol⁻¹ (C₁₆H₂₆N₄O₇) and a topological polar surface area (TPSA) of 158 Ų, more than double the free base TPSA of 83 Ų [2]. The cyclopropyl oxalate (CAS 1956311-16-2) has a molecular weight of 384.38 g·mol⁻¹ and TPSA of 158 Ų, again significantly higher than the free base [3]. This translates to a mass differential of +90–118 g·mol⁻¹ and a TPSA increase of 75 Ų when selecting the oxalate form [4].

Medicinal Chemistry API Intermediate Sourcing Salt Selection

Evidence Item 2: N3-Alkyl Substituent Effect on Lipophilicity (XLogP3-AA)

The computed XLogP3-AA value for the target methyl analogue is −0.1, indicating hydrophilic character, while the ethyl analogue (CAS 1824860-44-7) records an XLogP3-AA of +0.3, a shift of 0.4 log units [1][2]. This differential arises solely from the replacement of the N3-methyl group with an N3-ethyl group and translates to an approximately 2.5-fold increase in partition coefficient. The isopropyl and cyclopropyl oxalates lack published XLogP3-AA values, but their increased carbon count and bulkier substituents are expected to further elevate lipophilicity. In the context of medicinal chemistry, a shift of 0.4 log units can significantly alter membrane permeability and metabolic stability, making the methyl analogue the preferred choice when lower lipophilicity is desired for central nervous system (CNS) drug candidates [3].

Drug Discovery Physicochemical Profiling Lipophilicity

Evidence Item 3: Hydrogen Bonding Capacity – Donor Count Comparison

The free base methyl analogue (CAS 1956426-43-9) exhibits a hydrogen bond donor (HBD) count of 2, identical to the ethyl free base, but substantially lower than the oxalate salt forms of all N3-substituted analogues, each of which shows an HBD count of 4 due to the additional oxalic acid component [1][2]. This is a fixed, structure-derived property: an HBD count of ≤3 is a typical cutoff in Lipinski's Rule of Five and CNS MPO scoring [3]. The methyl free base falls well within the favorable range (2), while the oxalate salts (HBD = 4) exceed the desired threshold, predicting reduced passive permeability. If the synthetic route requires a salt-free Boc-protected intermediate for onward reaction in non-aqueous media, the free base is the unambiguous choice.

Drug Design Permeability Solubility

Evidence Item 4: Spiro Ring Size – [4.4] vs. [4.5] Scaffold Geometry

The target compound contains a [4.4] spiro system (pyrrolidine fused to imidazoline), whereas the analogous [4.5] system (CAS 1956426-40-6) incorporates a piperidine ring. Although no direct IC₅₀ comparison exists for these protected intermediates, patent literature describes that the [4.4] scaffold is essential for optimal ORL1 receptor affinity in the final deprotected triazospiro compounds, and ring expansion to [4.5] substantially reduces potency [1]. The [4.4] scaffold also keeps the molecular weight 14 Da lower than the [4.5] analogue (C₁₂H₂₀N₄O₃, 268.31 vs. C₁₃H₂₂N₄O₃, 282.34 g·mol⁻¹), which is advantageous for lead-likeness metrics [2]. For programs targeting the ORL1 receptor or structurally related GPCRs, the [4.4] scaffold is the literature-precedented framework.

Medicinal Chemistry Scaffold Hopping ORL1 Receptor

High-Confidence Application Scenarios for tert-Butyl (3-methyl-4-oxo-1,3,7-triazaspiro[4.4]non-1-en-2-yl)carbamate Based on Quantitative Differentiation


Scenario 1: Boc-Protected Intermediate for ORL1 Receptor Agonist Synthesis

Use the methyl free base (CAS 1956426-43-9) as a direct building block in multi-step synthesis of ORL1-targeting triazospiro compounds. Evidence Item 4 indicates that the [4.4] scaffold is patent-preferred for ORL1 affinity, and Evidence Item 1 shows the free base offers higher purity (NLT 98%) and avoids the counterion mass penalty of oxalate salts. After Boc-deprotection, the liberated secondary amine can be functionalized to generate the final pharmacophore [1].

Scenario 2: CNS Drug Discovery Programs Requiring Low Lipophilicity Intermediates

Select the methyl analogue for CNS-oriented drug discovery where low XLogP3-AA is critical. Evidence Item 2 quantifies the methyl analogue's XLogP3-AA at −0.1, compared to +0.3 for the ethyl analogue. This 0.4 log-unit difference reduces the risk of hERG liability and improves alignment with CNS MPO desirability scores. The free base also maintains an HBD count of 2, favorable for blood-brain barrier penetration (Evidence Item 3) [2].

Scenario 3: Salt-Free Amide Coupling or Urea Formation on the Piperidine Nitrogen

In synthetic sequences where the pyrrolidine NH of the spiro system is to be acylated or coupled (e.g., to install a pyridine carboxylic acid motif as in BMS-688521), the free base is the required starting material. Evidence Items 1 and 3 demonstrate that the target compound lacks the oxalate counterion and has the necessary Boc-protected amine, enabling direct reaction without a pre-neutralization step. This simplifies process chemistry and improves atom economy in scale-up [3].

Scenario 4: Analytical Reference Standard for Triazaspiro[4.4]nonane Impurity Profiling

Due to its well-defined structure, high purity specification (NLT 98%), and the availability of batch-specific Certificates of Analysis (CoA) including NMR and HPLC data from suppliers such as MolCore and AKSci, the compound can serve as a reference standard for impurity profiling in the manufacture of more advanced triazaspiro drug substances. This is supported by the purity data in Evidence Item 1 and the compound's listing in PubChem with canonical SMILES and InChIKey .

Quote Request

Request a Quote for tert-Butyl (3-methyl-4-oxo-1,3,7-triazaspiro[4.4]non-1-en-2-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.